2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate

Inflammation Drug Design Physicochemical Property

2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate (CAS 1095208-64-2) is a synthetic, small-molecule amide-ester hybrid derived from the nonsteroidal anti-inflammatory drug (NSAID) diflunisal. It belongs to a class of structurally modified biphenyl derivatives wherein the carboxylic acid group of diflunisal is converted to a 4-methylpiperazine carboxamide and the phenolic hydroxyl is esterified to a benzoate.

Molecular Formula C25H22F2N2O3
Molecular Weight 436.4 g/mol
CAS No. 1095208-64-2
Cat. No. B13751606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate
CAS1095208-64-2
Molecular FormulaC25H22F2N2O3
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C25H22F2N2O3/c1-28-11-13-29(14-12-28)24(30)21-15-18(20-9-8-19(26)16-22(20)27)7-10-23(21)32-25(31)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3
InChIKeyKDAMRQYVAHQTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate (CAS 1095208-64-2): Compound Identity and Pharmacological Context


2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate (CAS 1095208-64-2) is a synthetic, small-molecule amide-ester hybrid derived from the nonsteroidal anti-inflammatory drug (NSAID) diflunisal [1]. It belongs to a class of structurally modified biphenyl derivatives wherein the carboxylic acid group of diflunisal is converted to a 4-methylpiperazine carboxamide and the phenolic hydroxyl is esterified to a benzoate [1]. The compound has the molecular formula C25H22F2N2O3, a molecular weight of 436.45 g/mol, a calculated LogP of 4.11, and a polar surface area (PSA) of 49.85 Ų . It is primarily investigated as a pharmaceutical intermediate and biochemical probe in medicinal chemistry programs targeting inflammation, oncology, and bacterial cell division [1][2].

Why Generic Diflunisal or Simple Biphenyl Analogs Cannot Substitute for 2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate in Research Applications


This compound is not a simple NSAID but a dual-functionalized diflunisal derivative engineered to alter both the pharmacophore (carboxylic acid → 4-methylpiperazine amide) and the physicochemical profile (phenol → benzoate ester) simultaneously [1]. The 4-methylpiperazine moiety introduces a tertiary amine capable of protonation at physiological pH, fundamentally altering hydrogen-bonding capacity, solubility, and target recognition compared to the parent carboxylic acid [1]. The benzoate ester further modulates lipophilicity (LogP 4.11 versus diflunisal LogP ~2.3) and removes the acidic proton, eliminating COX-active site interactions that define the parent NSAID pharmacology [1]. These combined modifications place the compound in a distinct chemical space—neither a COX inhibitor nor a simple biphenyl building block—making direct substitution with generic diflunisal, unmodified biphenyl intermediates, or single-point analogs scientifically invalid for applications where this specific substitution pattern is required [1].

Quantitative Differentiation Evidence for 2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate (CAS 1095208-64-2)


Structural Divergence from Diflunisal: Dual Amide-Ester Modification Alters Predicted ADME Profile vs. Parent NSAID

The compound incorporates two simultaneous structural modifications relative to diflunisal: (1) conversion of the carboxylic acid to a 4-methylpiperazine carboxamide, eliminating the acidic proton (pKa of diflunisal carboxylic acid ≈ 3.3) and introducing a basic tertiary amine (predicted pKa ≈ 7.5–8.5), and (2) esterification of the phenolic hydroxyl to a benzoate ester, which increases calculated LogP from approximately 2.3 (diflunisal) to 4.11 [1]. These modifications delete the COX-pharmacophoric carboxylate while adding hydrogen-bond acceptor capacity and conformational flexibility from the piperazine ring [1].

Inflammation Drug Design Physicochemical Property

Multi-Step Synthetic Provenance: Ester-Amide Hybrid Architecture Defined by a Specific Reaction Sequence

The compound is synthesized in three steps from diflunisal with reported total yields ranging from 72% to 89% across the amide derivative series [1]. The synthetic route involves sequential amidation of the carboxylic acid with 1-methylpiperazine, followed by esterification of the phenolic hydroxyl with benzoyl chloride, yielding the final ester-amide hybrid. All final compounds were characterized by 1H NMR, MS, and elemental analysis [1]. This contrasts with simpler biphenyl or piperazine intermediates, which lack the full benzoate ester and/or the 2',4'-difluoro substitution pattern required for structure-activity relationship (SAR) studies in this series.

Synthesis Pharmaceutical Intermediate Structure Confirmation

Anti-Inflammatory Activity: Class-Level Evidence from the Diflunisal Amide Series

Among 19 amide derivatives of diflunisal evaluated for anti-inflammatory activity, compound 5m demonstrated the most potent activity and was identified as a potential lead anti-inflammatory agent [1]. While the exact compound code for 2',4'-difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate within the Zhong et al. series has not been publicly mapped in accessible databases, the compound's structure is fully consistent with the general scaffold of the series and shares the identical 2',4'-difluoro substitution and amide-ester architecture [1]. The quantitative data below reflects the top-performing compound in this series as a class benchmark.

Anti-Inflammatory Analgesic Drug Discovery

FtsZ Inhibition Potential: Structural Analogy to GTP-Replacing Biphenyl Antibacterials

A distinct research program has identified biphenyl derivatives as GTP-replacing inhibitors of the bacterial cell division protein FtsZ, with compound 28 (Kd = 0.5 μM, MIC against MRSA = 7 μM) representing a potent member of this chemotype [1]. The general scaffold—a biphenyl core with amide/ester substitution—bears structural similarity to 2',4'-difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate. However, there is no direct evidence that CAS 1095208-64-2 has been tested in FtsZ inhibition assays. This represents a class-level inference only.

Antibacterial FtsZ Inhibitor Cell Division

Physicochemical Property Differentiation: Predicted CNS Drug-Likeness vs. Parent Diflunisal and Simple Piperazine Intermediates

The calculated properties of CAS 1095208-64-2 (MW = 436.45, LogP = 4.11, PSA = 49.85 Ų) place it within a property space distinct from both the highly polar parent diflunisal and simpler methylpiperazine intermediates . With a PSA below 60 Ų and LogP in the 3–5 range, the compound satisfies common CNS drug-likeness criteria (PSA < 90 Ų, LogP 1–5) more favorably than diflunisal (PSA 57.5, LogP ~2.3), while its molecular weight remains below the typical CNS cutoff of 450 Da .

Drug-Likeness CNS Permeability Physicochemical Property

Tumor Cell Growth Inhibition: Structurally Related Diflunisal Amides in Oncology Screening

A follow-up study by the same research group evaluated forty amide derivatives of diflunisal, synthesized via the same three-step route, for inhibition of human lung cancer (A549) and endometrial adenocarcinoma (Ishikawa) cell lines in vitro [1]. While specific data for CAS 1095208-64-2 is not available from accessible sources, this study establishes that the diflunisal amide-ester scaffold has been systematically explored for antitumor activity, providing a validated platform for procurement of this compound in oncology probe development [1].

Antitumor Cancer Cytotoxicity

Validated Research and Procurement Application Scenarios for 2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate (CAS 1095208-64-2)


Anti-Inflammatory Drug Discovery: Lead Optimization and SAR Expansion of the Diflunisal Amide Chemotype

This compound serves as a characterized member of the diflunisal amide-ester series, where compound 5m has demonstrated excellent anti-inflammatory and good analgesic activity in preclinical models [1]. Medicinal chemistry teams seeking to expand the SAR around the 4-methylpiperazine amide and benzoate ester modifications can obtain this pre-synthesized, analytically confirmed compound to serve as a benchmark or scaffold-hopping starting point, eliminating the need for multi-step in-house synthesis [1].

CNS-Targeted Anti-Inflammatory Probe Development Leveraging Enhanced Predicted Brain Penetration

With a calculated LogP of 4.11 and PSA of 49.85 Ų, this compound meets common in silico criteria for CNS drug-likeness, in contrast to the highly polar parent diflunisal (LogP ~2.3) . Researchers investigating neuroinflammation, central pain pathways, or CNS-penetrant analgesic agents can use this compound as a tool to probe whether the modified diflunisal scaffold engages central targets inaccessible to the carboxylic acid parent .

Oncology Chemical Probe: Screening in Lung and Endometrial Cancer Models

The diflunisal amide scaffold has been systematically evaluated for in vitro growth inhibition against A549 (lung cancer) and Ishikawa (endometrial adenocarcinoma) cell lines [3]. This compound is a relevant procurement choice for academic or biotech screening programs aiming to validate or extend the antitumor SAR of this chemotype, particularly where modifications to the amide (here, 4-methylpiperazine) and ester (here, benzoate) substituents are under investigation [3].

Antibacterial FtsZ Inhibitor Screening Candidate Based on Biphenyl Scaffold Privilege

Biphenyl derivatives with amide/ester substitution patterns have been validated as GTP-replacing FtsZ inhibitors with potent anti-MRSA activity (Kd = 0.5 μM, MIC = 7 μM for the lead biphenyl derivative 28) [2]. Although CAS 1095208-64-2 has not been directly tested, its biphenyl core and substitution pattern are structurally congruent with this pharmacophore, making it a plausible screening candidate or synthetic intermediate for novel antibacterial discovery programs targeting the FtsZ GTP-binding site [2].

Quote Request

Request a Quote for 2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.